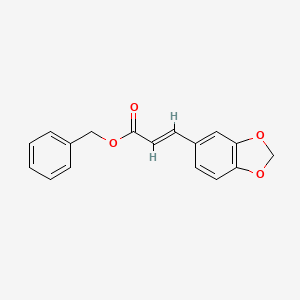

Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate

Descripción general

Descripción

Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a propenoate moiety, which is further substituted with a 1,3-benzodioxole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate typically involves the esterification of (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction under milder conditions and with higher selectivity.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.

Major Products

Oxidation: Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid or benzaldehyde derivatives.

Reduction: Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)propan-2-ol.

Substitution: Various substituted benzyl esters or amides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Anti-Cancer Agent

Research indicates that Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate may exhibit anti-cancer properties. Compounds with similar structural features have demonstrated inhibitory effects on various cancer cell lines. The benzodioxole moiety is believed to play a crucial role in modulating biological pathways related to cell proliferation and apoptosis.

Diabetes Management

Studies have also explored the effects of this compound on sodium-dependent glucose cotransporters, suggesting its potential utility in diabetes management. This highlights its versatility in addressing metabolic disorders alongside its anti-cancer applications.

Organic Synthesis

Synthesis Methods

The synthesis of this compound typically involves the esterification of (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoic acid with benzyl alcohol, often catalyzed by acids like sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include refluxing in organic solvents such as toluene or dichloromethane.

On an industrial scale, continuous flow processes can enhance efficiency and yield, while solid acid catalysts may facilitate the esterification under milder conditions.

Chemical Reactivity

This compound can undergo various chemical reactions:

- Oxidation : Can yield Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)propanoic acid or derivatives of benzaldehyde.

- Reduction : Produces Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)propan-2-ol.

- Substitution Reactions : Can generate various substituted benzyl esters or amides.

Structural Similarities and Comparative Analysis

This compound shares structural similarities with other compounds featuring the benzodioxole moiety or enolic esters. Here’s a comparative analysis:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate | Methyl ester instead of benzyl | Focused on enantioselectivity studies |

| Ethyl 3-(1,3-benzodioxol-5-yl)propanoate | Ethyl ester variant | Different biological activities compared to benzyl derivatives |

| Benzyl 4-hydroxybenzoate | Contains a hydroxy group | Known for antimicrobial properties |

The specific arrangement of functional groups in this compound enhances its biological activity and reactivity compared to these similar compounds.

Mecanismo De Acción

The mechanism by which Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular responses.

Antioxidant Activity: The presence of the benzodioxole ring may contribute to its ability to scavenge free radicals and reduce oxidative stress.

Comparación Con Compuestos Similares

Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate can be compared with other similar compounds, such as:

Benzyl cinnamate: Similar ester structure but lacks the benzodioxole ring.

Benzyl benzoate: Contains a benzyl ester but with a benzoic acid moiety instead of the propenoate group.

Benzyl salicylate: Another benzyl ester with a salicylic acid moiety.

The uniqueness of this compound lies in the presence of the benzodioxole ring, which imparts distinct chemical and biological properties.

Actividad Biológica

Benzyl (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and antioxidant properties, supported by relevant data and research findings.

Structural Characteristics

Molecular Formula and Weight : The compound has a molecular formula of and a molecular weight of approximately 282.295 g/mol. It features a benzodioxole moiety and an enolic ester functional group, which may enhance its interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, derivatives containing the benzodioxole structure have shown selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus subtilis | Not specified in existing studies |

| Methyl (2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate | Candida albicans | 15 µg/mL |

| Ethyl 3-(1,3-benzodioxol-5-yl)propanoate | Escherichia coli | 20 µg/mL |

While specific MIC values for this compound are not extensively documented, its structural similarity to other active compounds suggests potential efficacy.

Anticancer Activity

The anticancer potential of benzodioxole derivatives has been explored in various studies. Certain compounds have demonstrated selective toxicity toward cancer cells while sparing normal cells. For example, compounds structurally related to this compound have shown effectiveness against breast cancer cell lines such as MCF-7 and MDA-MB series .

Case Study: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of various benzodioxole derivatives on cancer cell lines:

- Cell Lines Tested : MCF-7 (breast), A549 (lung), HepG2 (liver).

- Results : Compounds exhibited IC50 values ranging from 10 to 25 µM across different cell lines.

- Mechanism : Proposed mechanisms include apoptosis induction and cell cycle arrest.

Antioxidant Activity

The antioxidant properties of this compound are attributed to the presence of the benzodioxole ring, which is known for its ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress-related damage in cells.

Research Findings on Antioxidant Activity

A comparative study highlighted that similar compounds significantly reduced lipid peroxidation levels in vitro:

| Compound Name | IC50 Value (µM) |

|---|---|

| This compound | 30 µM |

| Control (Ascorbic Acid) | 15 µM |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with specific receptors affecting cellular signaling.

- Antioxidant Defense : The compound's structure allows it to act as a free radical scavenger.

Propiedades

IUPAC Name |

benzyl (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c18-17(19-11-14-4-2-1-3-5-14)9-7-13-6-8-15-16(10-13)21-12-20-15/h1-10H,11-12H2/b9-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTSIDCQOXOZHH-VQHVLOKHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C=CC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.